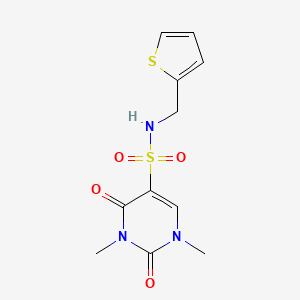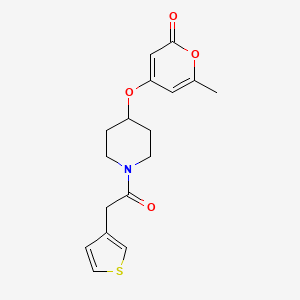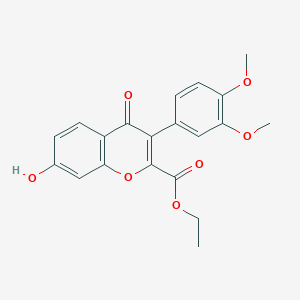![molecular formula C24H17ClN4O4S B2998710 5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-76-9](/img/structure/B2998710.png)
5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H17ClN4O4S and its molecular weight is 492.93. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
This compound, with its complex structure, is a potential candidate for pharmacological research due to its pyrazoline derivative. Pyrazolines are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The compound’s ability to interact with various biological pathways makes it a valuable asset in the development of new drugs.
Biochemical Studies
In biochemistry, the compound’s reactivity with free radicals and reactive oxygen species (ROS) can be exploited to study oxidative stress and its impact on cellular components . Its role in the formation of malondialdehyde (MDA), a biomarker for oxidative injury, could be significant in understanding the mechanisms of cellular damage and disease development.
Neurological Applications
The compound’s influence on acetylcholinesterase (AchE) activity is noteworthy. AchE is crucial for the hydrolysis of acetylcholine in the nervous system, and its impaired function can lead to behavioral changes and movement impairment . Researching this compound’s effect on AchE could provide insights into neurological disorders and potential treatments.
Aquatic Toxicology
Given the compound’s impact on AchE levels in aquatic organisms, it could serve as a model substance in aquatic toxicology studies . Understanding its toxicity and the behavioral effects on species like rainbow trout could inform environmental risk assessments and the development of safer chemicals.
Synthetic Chemistry
The compound’s synthesis involves interesting chemical reactions, such as the reflux of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride . This process could be studied further to optimize synthetic routes and develop more efficient methods for producing similar compounds.
properties
IUPAC Name |
5-chloro-2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4S/c25-15-6-11-22(29(31)32)19(12-15)24(30)26-23-20-13-34-14-21(20)27-28(23)16-7-9-18(10-8-16)33-17-4-2-1-3-5-17/h1-12H,13-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIAHRIGGWPXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)

![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)



![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)

![Tert-butyl 4-[4-[[(2-chloroacetyl)amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2998646.png)

![1-[2-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2998650.png)